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Compound of Interest

Compound Name:
3-methyl-N-(oxan-4-yl)-1,2,4-

thiadiazol-5-amine

CAS No.: 1467204-25-6

Cat. No.: B2509136

Get Quote

The 1,3,4-thiadiazole ring is a privileged bioisostere, providing a robust, electron-deficient

aromatic linker capable of

-stacking and hydrogen bonding. However, the peripheral appendages dictate the molecule's
behavior in biological matrices.

The Cyclohexyl Liability: The all-carbon cyclohexyl ring is highly lipophilic. While it provides

excellent steric bulk to occupy deep hydrophobic pockets, it significantly drives up the partition

coefficient (LogP). This extreme lipophilicity often pushes the molecule out of the "Golden

Triangle" of drug-like space, leading to poor aqueous solubility, high non-specific protein

binding, and aggregation in aqueous assays[1].

The Oxanyl Advantage: Replacing the cyclohexyl ring with an oxanyl (tetrahydropyranyl or

THP) ring is a calculated physicochemical intervention. The introduction of the ether oxygen

acts as a critical Hydrogen Bond Acceptor (HBA). This single-atom substitution typically lowers

cLogP by 1.0–1.5 units compared to the cyclohexyl analog[1][2]. This reduction is vital for

improving kinetic solubility and reducing non-specific clearance, all while maintaining the

identical steric volume of a six-membered chair conformation.
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Comparative Bioactivity Profiles
The choice between an oxanyl and cyclohexyl thiadiazole fundamentally alters target specificity

based on the electronic demands of the binding site.

Kinase Inhibition (e.g., Tropomyosin Receptor Kinases - Trk): In Structure-Activity

Relationship (SAR) studies targeting kinases, oxanyl-substituted heterocycles consistently

demonstrate superior potency. The oxygen atom in the oxanyl group is not merely a

solubilizing handle; it actively contributes to potency by occupying specific mutation sites

(such as the x-DFG motif) and forming critical hydrogen bonds within the kinase hinge

region. This optimizes molecular orientation and minimizes steric hindrance, an interaction

the all-carbon cyclohexyl ring cannot replicate[3].

Antiviral & Antimicrobial Efficacy: Conversely, phenotypic assays targeting complex viral

structures often favor the cyclohexyl moiety. Studies have demonstrated that cyclohexyl-

substituted thiadiazoles and oxadiazoles exhibit increased potential for anti-HSV-1 (Herpes

Simplex Virus type 1) activity. The extreme lipophilicity of the cyclohexyl group likely

enhances penetration through the lipid-rich viral envelope—a hydrophobic barrier that more

polar oxanyl derivatives struggle to cross efficiently[4][5].

Metabolic Stability: CYP450 Liability vs. Metabolic
Blocking

Cyclohexyl (Metabolic Soft Spot): The C3 and C4 positions of a cyclohexane ring are highly

susceptible to Cytochrome P450 (CYP450)-mediated aliphatic hydroxylation. This rapid

phase I metabolism leads to high intrinsic clearance (

) and a short half-life (

) in vivo[1].

Oxanyl (Metabolic Blocker): The oxanyl ring acts as a structural shield. The electronegative

oxygen atom electronically deactivates the adjacent carbons via inductive effects, effectively

blocking the standard CYP450 oxidation pathways. This "metabolic blocking" significantly

extends the compound's half-life in human liver microsomes (HLM)[1][2].
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Quantitative Data Summary
The following table synthesizes the expected physicochemical and in vitro pharmacokinetic

shifts when transitioning from a cyclohexyl to an oxanyl thiadiazole scaffold.

Parameter
Cyclohexyl
Thiadiazole

Oxanyl Thiadiazole
Causality /
Mechanism

cLogP 3.5 – 4.5 2.0 – 3.0

Introduction of polar

ether oxygen (HBA)

lowers lipophilicity.

Kinetic Solubility < 10 µM (Poor) > 50 µM (Excellent)

Lower LogP prevents

aggregation upon

DMSO dilution in

buffer.

HLM Half-life (

)

< 15 min (High

Clearance)
> 60 min (Stable)

Oxygen inductive

effect blocks C3/C4

CYP450

hydroxylation.

Trk Kinase IC > 100 nM < 10 nM

Oxanyl oxygen acts

as an HBA in the

kinase hinge region.

Anti-HSV-1 Efficacy High Low

High lipophilicity

required for viral

envelope penetration.
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Divergent metabolic and binding pathways of cyclohexyl vs. oxanyl thiadiazoles.
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Workflow for Human Liver Microsome (HLM) stability assay.

Self-Validating Experimental Protocols
To empirically prove the comparative advantages of these scaffolds, the following self-

validating protocols must be executed.
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Protocol A: Kinetic Aqueous Solubility Assay
(Nephelometry)
Causality: Thermodynamic solubility requires large amounts of crystalline API and days to

equilibrate. Kinetic solubility is preferred in early FBDD because it mimics the rapid dilution of a

DMSO stock into aqueous biological assay buffers. It identifies lipophilic compounds (like

cyclohexyl thiadiazoles) that will rapidly precipitate and cause false negatives in bioassays.

Preparation: Prepare 10 mM stock solutions of the oxanyl and cyclohexyl thiadiazole

derivatives in 100% DMSO.

Dilution: Spike the stocks into Phosphate Buffered Saline (PBS, pH 7.4) to achieve a final

concentration range of 1–100 µM. Critical: Ensure final DMSO concentration does not

exceed 1% (v/v), as higher DMSO levels artificially inflate solubility.

Incubation: Incubate at 37°C for 2 hours with gentle shaking.

Measurement: Read the microplate using a nephelometer. Nephelometry measures the

scattering of light caused by insoluble particulates. An inflection point in the light-scattering

curve indicates the kinetic solubility limit.

Self-Validation System: Include Nicardipine as a low-solubility control (expected precipitation

< 10 µM) and Propranolol as a high-solubility control (expected clear > 100 µM).

Protocol B: Human Liver Microsome (HLM) Intrinsic
Clearance Assay
Causality: To prove the "metabolic blocking" effect of the oxanyl ring, compounds must be

exposed to human CYP450 enzymes. The addition of an NADPH regenerating system is non-

negotiable, as it provides the essential reducing equivalents required to initiate CYP450-

mediated oxidation.

Equilibration: Pre-incubate 1 µM of the test compound with pooled Human Liver Microsomes

(0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at

37°C for 5 minutes.
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Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM

final concentration).

Time-Course Sampling: At

and

minutes, remove a 50 µL aliquot.

Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile containing

an internal standard. Causality: Acetonitrile denatures the microsomal proteins, instantly

stopping the enzymatic reaction and precipitating the proteins to prevent LC-MS column

clogging.

Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to

determine the percentage of parent compound remaining.

Self-Validation System: Run a parallel control without NADPH. If the compound degrades

without NADPH, the instability is driven by non-CYP enzymes (e.g., esterases) or chemical

degradation, invalidating the CYP450 hypothesis. Use Verapamil as a high-clearance

positive control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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